molecular formula C10H9NO2 B13432373 Methyl indolizine-8-carboxylate

Methyl indolizine-8-carboxylate

Cat. No.: B13432373
M. Wt: 175.18 g/mol
InChI Key: LIPPUZZVFCEJGO-UHFFFAOYSA-N
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Description

Methyl indolizine-8-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural properties and biological activities This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl indolizine-8-carboxylate can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with diazoacetates in the presence of a catalyst. For example, the direct annulation of pyridine derivatives with diazoacetates possessing carbon–carbon double bonds can form indolizine derivatives . This method is advantageous due to its broad scope of substrates and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts, such as copper, has been explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl indolizine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the carboxylate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indolizine derivatives.

Mechanism of Action

The mechanism of action of methyl indolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, influencing biological processes. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole: A structurally related compound with a benzopyrrole ring system.

    Indolizine: The parent compound of methyl indolizine-8-carboxylate, lacking the carboxylate group.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

Uniqueness

This structural feature distinguishes it from other indolizine and indole derivatives, providing unique properties and functionalities .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

methyl indolizine-8-carboxylate

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-4-2-6-11-7-3-5-9(8)11/h2-7H,1H3

InChI Key

LIPPUZZVFCEJGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN2C1=CC=C2

Origin of Product

United States

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